(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone
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Overview
Description
(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone is a useful research compound. Its molecular formula is C24H28ClF3N4O2 and its molecular weight is 496.96. The purity is usually 95%.
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Scientific Research Applications
1. Methane Mono-Oxygenase Catalysis
The compound is shown to have relevance in the study of methane mono-oxygenase of Methylococcus capsulatus (Bath), which catalyzes the oxidation of various substituted methane derivatives including methanol. This enzyme is a non-specific oxygenase, able to oxidize different compounds including cyclic alkanes and aromatic compounds (Colby, Stirling, & Dalton, 1977).
2. Study of Monoclinic Polymorphs
Research has been conducted on a second monoclinic polymorph of a similar compound, highlighting its structural characteristics and the interactions forming in its crystal structure. This is significant for understanding the crystallography of related compounds (Rodríguez-Mora et al., 2013).
3. Bohlmann-Rahtz Heteroannulation Reactions
The compound is related to synthesis processes like the Bohlmann-Rahtz heteroannulation, which is used for creating complex molecules in organic chemistry, demonstrating the importance of such compounds in synthetic methodologies (Bagley et al., 2005).
4. Biotransformation in Pharmaceutical Production
In the field of pharmaceuticals, related compounds have been used as intermediates in the production of drugs like Betahistine. This showcases the role of such compounds in the biotransformation processes essential for drug synthesis (Ni, Zhou, & Sun, 2012).
5. Isomorphism in Small Heterocyclic Analogues
Studies have been conducted on isomorphous structures related to the compound, which obey the chlorine-methyl exchange rule. Such research is vital for understanding the properties and reactions of heterocyclic compounds in chemistry (Swamy et al., 2013).
6. Crystal Structure Analysis
Analysis of the crystal structure of similar compounds provides insights into their molecular arrangement and potential applications in areas like material science (Lakshminarayana et al., 2009).
7. Quaternary Oxovanadium(V) Complexes
Research involving quaternary oxovanadium(V) complexes incorporating hydrazone ligands demonstrates the diverse applications of these compounds in inorganic chemistry and their potential use in various chemical processes (Mondal, Drew, & Ghosh, 2009).
8. Synthesis of Substituted Benzylpiperidines
The compound's derivatives play a role in the environmentally benign synthesis of substituted benzylpiperidines, underlining its importance in green chemistry and sustainable synthesis practices (Ágai et al., 2004).
9. Anticancer and Antimicrobial Agent Synthesis
Compounds structurally related to this chemical have been synthesized and evaluated for their potential as anticancer and antimicrobial agents, showcasing the relevance in medicinal chemistry and drug development (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Trifluoromethylpyridines
Trifluoromethylpyridines and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Suzuki–Miyaura Coupling
This is a type of reaction that could be involved in the synthesis of such compounds . It’s a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
3,5-Dichloronitrobenzene
This is another possible starting material for the synthesis of such compounds . It can be efficiently converted to 4-amino-2,6-dichlorophenol by catalytic hydrogenation and Bamberger rearrangement .
1,2,4-Oxadiazole
This is a type of heterocyclic aromatic organic compound that could be part of the structure of such compounds . It’s often used in the design of pharmaceuticals and agrochemicals due to its bioisosteric properties .
Properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(2,4-dimethylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClF3N4O2/c1-15-3-8-29-16(2)21(15)23(33)32-9-4-18(5-10-32)31-11-6-19(7-12-31)34-22-20(25)13-17(14-30-22)24(26,27)28/h3,8,13-14,18-19H,4-7,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBWSGWURNOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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